molecular formula C24H19ClN2OS B4711851 [3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone

[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone

Cat. No.: B4711851
M. Wt: 418.9 g/mol
InChI Key: CGTYLMMHMLCMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, a chlorophenyl group, and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate, which is then cyclized to produce the thienoquinoline core. Subsequent functionalization steps introduce the amino and phenylmethanone groups under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thienoquinoline analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, [3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone has shown potential as a bioactive molecule. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and cancer cell lines .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of [3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline: A structurally similar compound with a thienoquinoline core but lacking the chlorophenyl and amino groups.

    4-Chlorophenylquinoline: Similar in structure but without the thieno ring.

    Aminothiophenol derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets [3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone apart is its combination of a thienoquinoline core with both chlorophenyl and amino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2OS/c25-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)27-24-20(19)21(26)23(29-24)22(28)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYLMMHMLCMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
Reactant of Route 2
[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
Reactant of Route 3
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[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
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[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
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[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone
Reactant of Route 6
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[3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone

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